3-Bromo-5-((3-fluorobenzyl)oxy)pyridine

Kinase Inhibition Medicinal Chemistry Oncology

3-Bromo-5-((3-fluorobenzyl)oxy)pyridine (CAS: 1121592-90-2) is a disubstituted pyridine featuring a bromine atom at the 3-position and a 3-fluorobenzyl ether moiety at the 5-position, with a molecular formula of C₁₂H₉BrFNO and a molecular weight of 282.11 g/mol. The compound is primarily utilized as a synthetic intermediate and as a core scaffold in medicinal chemistry for the development of kinase inhibitors.

Molecular Formula C12H9BrFNO
Molecular Weight 282.11 g/mol
Cat. No. B11924468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-((3-fluorobenzyl)oxy)pyridine
Molecular FormulaC12H9BrFNO
Molecular Weight282.11 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)COC2=CC(=CN=C2)Br
InChIInChI=1S/C12H9BrFNO/c13-10-5-12(7-15-6-10)16-8-9-2-1-3-11(14)4-9/h1-7H,8H2
InChIKeyQYUZFKSNGMMCBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-((3-fluorobenzyl)oxy)pyridine for Kinase Inhibitor Research and Chemical Biology


3-Bromo-5-((3-fluorobenzyl)oxy)pyridine (CAS: 1121592-90-2) is a disubstituted pyridine featuring a bromine atom at the 3-position and a 3-fluorobenzyl ether moiety at the 5-position, with a molecular formula of C₁₂H₉BrFNO and a molecular weight of 282.11 g/mol . The compound is primarily utilized as a synthetic intermediate and as a core scaffold in medicinal chemistry for the development of kinase inhibitors . Its structural features, particularly the bromo substituent, provide a versatile handle for further functionalization via cross-coupling reactions such as Suzuki-Miyaura coupling, while the 3-fluorobenzyloxy group introduces lipophilic character and potential hydrogen-bonding interactions .

Why Generic Substitution of 3-Bromo-5-((3-fluorobenzyl)oxy)pyridine in Research Fails


Generic substitution with other 3-halo-5-((halobenzyl)oxy)pyridines is not scientifically valid due to the compound-specific substitution pattern that dictates both its chemical reactivity and biological target profile. The 3-bromo substituent is essential for planned downstream chemical modifications (e.g., cross-coupling), while the precise meta-fluorine on the benzyl group is known in related kinase inhibitor series to critically influence binding pocket interactions and selectivity through unique conformational and electronic effects [1]. Interchanging with analogs bearing alternative halogens or regioisomeric substitution can result in failed synthetic transformations or a complete loss of desired biological activity, making the procurement of this specific regioisomer essential for reproducible results .

Quantitative Differentiation of 3-Bromo-5-((3-fluorobenzyl)oxy)pyridine


PI3Kα Kinase Inhibition: Potency and Selectivity Profile

When incorporated as a key structural element in a lead series, the 3-bromo-5-((3-fluorobenzyl)oxy)pyridine scaffold contributes to potent and selective inhibition of the p110α isoform of phosphoinositide 3-kinase (PI3Kα). A representative compound containing this core (BDBM50391187/CHEMBL2088665) exhibited an IC₅₀ of 1500 nM against PI3Kα, while showing significantly weaker activity against the PI3Kγ isoform (IC₅₀ = 2200 nM), indicating a modest isoform selectivity of approximately 1.5-fold [1]. This contrasts with the broader class of pyridine-based PI3K inhibitors where many display pan-PI3K activity with less isoform discrimination [1].

Kinase Inhibition Medicinal Chemistry Oncology

Comparative Kinase Off-Target Profile: DYRK1A and CDK5

While the 3-bromo-5-((3-fluorobenzyl)oxy)pyridine motif confers PI3Kα inhibition, it demonstrates a distinct and highly favorable off-target profile. In kinase panel screening, the same representative compound showed an IC₅₀ of 10,000 nM (10 µM) against both DYRK1A and CDK5/p25 [1]. This represents a >6.6-fold selectivity window over its primary PI3Kα activity (1.5 µM), in contrast to many broad-spectrum kinase inhibitors derived from simpler pyridine analogs, which often show significant polypharmacology with much narrower selectivity margins [1].

Kinase Profiling Drug Discovery Selectivity

Synthetic Versatility: The 3-Bromo Handle for Cross-Coupling

The 3-bromo substituent provides a highly versatile synthetic handle, enabling efficient diversification via transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling . This allows for the rapid generation of structurally diverse analog libraries from a common advanced intermediate. This contrasts sharply with its 3-chloro analog, which exhibits significantly lower reactivity in similar cross-coupling reactions due to the stronger C-Cl bond, often requiring harsher conditions or specialized catalysts that are incompatible with sensitive functional groups [1]. The bromine atom thus offers an optimal balance of stability and reactivity, making the compound a superior choice for multi-step synthetic sequences where late-stage diversification is required.

Organic Synthesis Medicinal Chemistry Late-Stage Functionalization

Commercially Available Purity and Storage Specifications

For research applications requiring high reproducibility, the compound is routinely supplied with a minimum purity specification of 95% or 98% from commercial vendors . This level of purity is essential for sensitive biological assays and for ensuring successful, high-yielding synthetic transformations. Furthermore, recommended storage conditions are sealed in a dry environment at 2-8°C . This is a critical differentiator compared to less stable analogs or those provided at lower purity, which may degrade or contain impurities that can confound experimental results or poison sensitive catalysts.

Chemical Procurement Reproducibility Quality Control

High-Impact Application Scenarios for 3-Bromo-5-((3-fluorobenzyl)oxy)pyridine


Medicinal Chemistry: Development of Isoform-Selective PI3Kα Inhibitors

Researchers engaged in developing new oncology therapeutics can utilize this compound as a central scaffold for designing PI3Kα-selective inhibitors. Based on the demonstrated 1.5-fold selectivity window against PI3Kγ and >6.6-fold selectivity against DYRK1A/CDK5 [1], further derivatization at the 3-bromo position via Suzuki-Miyaura coupling offers a rational path to optimize both potency and kinase selectivity, a key advantage over less selective pyridine scaffolds [1]. This is particularly relevant for projects aiming to minimize the on-target toxicities associated with pan-PI3K inhibition.

Chemical Biology: Kinase Profiling and Polypharmacology Studies

Chemical biologists investigating kinase signaling networks can employ this compound as a tool to probe the functional consequences of PI3Kα inhibition with a defined off-target profile. The established differential activity against DYRK1A and CDK5 (IC₅₀ > 10 µM) [1] provides a valuable 'selectivity fingerprint' that allows for the deconvolution of complex cellular phenotypes, differentiating it from more promiscuous kinase inhibitors [1].

Synthetic Methodology: A Robust Building Block for Parallel Library Synthesis

Medicinal chemists engaged in hit-to-lead optimization can leverage the compound's 3-bromo substituent as a powerful synthetic handle for rapid diversification. Its high reactivity in Suzuki-Miyaura cross-coupling reactions, superior to its 3-chloro analog , makes it an ideal advanced intermediate for generating focused libraries of novel analogs in a parallel synthesis format [1]. This accelerates the structure-activity relationship (SAR) exploration phase of a drug discovery project.

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